5-(2,2-difluoroethenyl)-2-methylpyrimidine
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Overview
Description
5-(2,2-Difluoroethenyl)-2-methylpyrimidine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it an important molecule in various fields of research and industry. Fluorinated compounds are known for their stability, lipophilicity, and ability to form strong hydrogen bonds, which are valuable traits in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-difluoroethenyl)-2-methylpyrimidine typically involves the introduction of the difluoroethenyl group into a pyrimidine ring. One common method is the electrophilic difluoroethylation of pyrimidine derivatives using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as palladium or copper under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone in the presence of a base. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Difluoroethenyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups .
Scientific Research Applications
5-(2,2-Difluoroethenyl)-2-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of natural biological molecules.
Medicine: Explored for its potential use in pharmaceuticals due to its stability and ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-(2,2-difluoroethenyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can form strong hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate the activity of the target molecules, leading to various biological effects. The presence of fluorine atoms enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethylamine: Another fluorinated compound with similar properties but different applications.
2,2-Difluoroethanol: Used in organic synthesis and as a solvent.
2,2-Difluoroethylbenzene: Utilized in the production of advanced materials
Uniqueness
5-(2,2-Difluoroethenyl)-2-methylpyrimidine is unique due to its pyrimidine ring structure combined with the difluoroethenyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-(2,2-difluoroethenyl)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c1-5-10-3-6(4-11-5)2-7(8)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMAYDRLNSLVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C=C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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